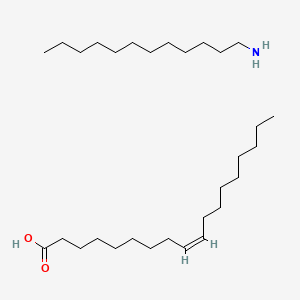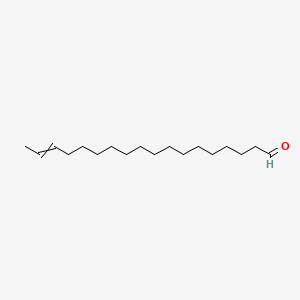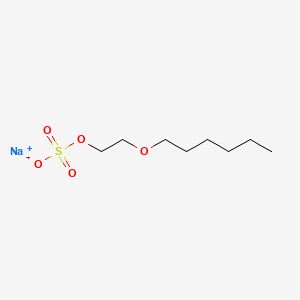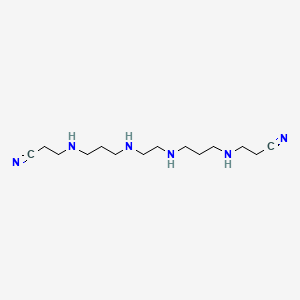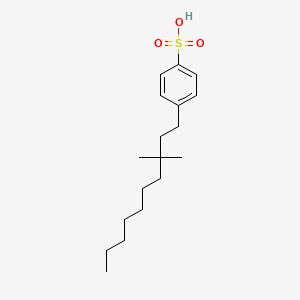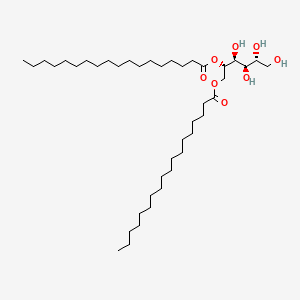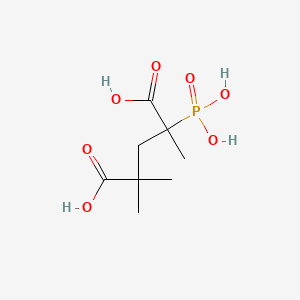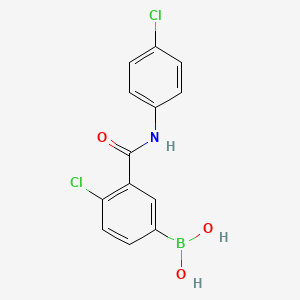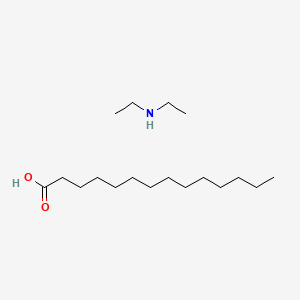
2-Ethylolivetol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylolivetol is an organic compound belonging to the family of resorcinols It is structurally characterized by a benzene ring substituted with two hydroxyl groups and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylolivetol can be synthesized through several methods. One common approach involves the alkylation of olivetol with ethyl halides under basic conditions. This reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethyl group is introduced to the olivetol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts can also enhance the reaction rate and yield. The final product is usually purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylolivetol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding dihydroxy compound using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated resorcinols.
Wissenschaftliche Forschungsanwendungen
2-Ethylolivetol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a model compound for understanding the behavior of resorcinols in biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-Ethylolivetol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl groups on the benzene ring play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Olivetol: A structurally similar compound with a pentyl group instead of an ethyl group.
Resorcinol: Lacks the alkyl substituent but shares the dihydroxybenzene core structure.
Ethylresorcinol: Similar structure but with different alkyl chain length.
Uniqueness: 2-Ethylolivetol is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted applications in synthesis and research.
Eigenschaften
CAS-Nummer |
56157-24-5 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-ethyl-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-3-5-6-7-10-8-12(14)11(4-2)13(15)9-10/h8-9,14-15H,3-7H2,1-2H3 |
InChI-Schlüssel |
WQFTYRPNSGKKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



